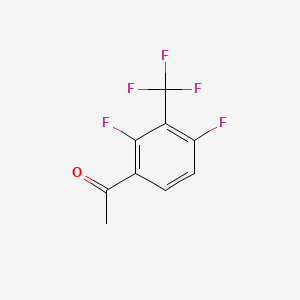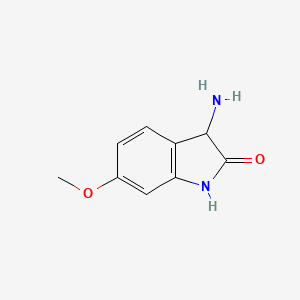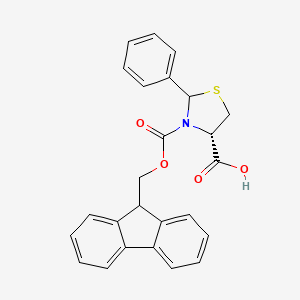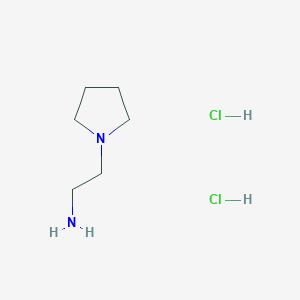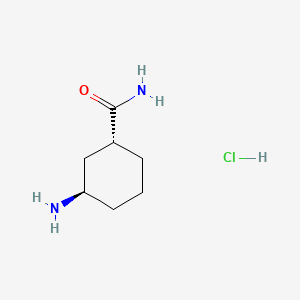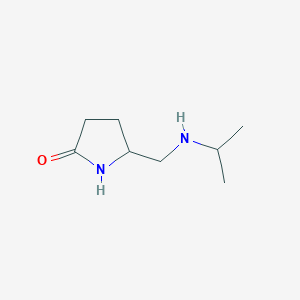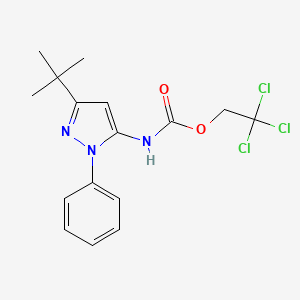
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate
Overview
Description
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate (TTPBP) is a synthetic compound with a variety of applications in scientific research. TTPBP is a type of carbamate, which is a compound that contains a carbamate group. This group is composed of a carbonyl group and an amine group, which can be used to form a variety of different compounds. TTPBP is a relatively new compound, and its synthesis and applications are still being studied. Its uses range from medicinal to industrial, and it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its structure is similar to intermediates used in the synthesis of biologically active compounds like crizotinib . It serves as a precursor in the creation of potential therapeutic agents targeting various diseases.
Proteomics
In proteomics, this chemical serves as a biochemical tool for understanding protein interactions and functions. It can be used to modify proteins or peptides during the study of their structure and function, aiding in the identification of potential drug targets .
Organic Synthesis
The compound is involved in organic synthesis processes. It acts as an intermediate in the synthesis of complex organic molecules. Its reactivity with various organic substrates makes it valuable for constructing diverse chemical libraries for screening purposes .
Analytical Chemistry
As a reference standard, this compound is essential in analytical chemistry for ensuring the accuracy and precision of analytical methods, particularly in pharmaceutical testing. It helps in the calibration of instruments and validation of test results .
Chemical Education
In educational settings, this compound is used to demonstrate advanced concepts in chemical nomenclature and classification. It provides a practical example for students learning about the complexities of organic compound naming and structure analysis .
properties
IUPAC Name |
2,2,2-trichloroethyl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl3N3O2/c1-15(2,3)12-9-13(20-14(23)24-10-16(17,18)19)22(21-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANPMQVCXNRYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



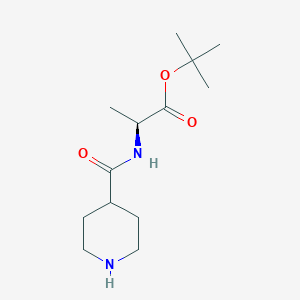
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)

